4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene
Description
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring three distinct functional groups: an isocyanate (-NCO), a methylsulfanyl (-SMe), and a trifluoromethyl (-CF₃) moiety. The isocyanate group confers high reactivity, making the compound a valuable intermediate in synthesizing polyurethanes, agrochemicals, and pharmaceuticals. The electron-withdrawing trifluoromethyl group enhances chemical stability and influences electronic distribution, while the methylsulfanyl group contributes to solubility in nonpolar solvents and modulates steric effects . Structural studies of such compounds often employ crystallographic tools like SHELX for precise bond-length and angle determination .
Properties
IUPAC Name |
4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFXWJWUKLIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605005 | |
| Record name | 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61386-59-2 | |
| Record name | 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Functional Group Compatibility
Starting materials must balance cost, availability, and compatibility with sequential transformations. Analogous syntheses of 4-chloro-3-(trifluoromethyl)phenylisocyanate demonstrate that nitration of pre-substituted aromatic rings (e.g., o-chlorotrifluoromethylbenzene) is feasible under controlled conditions. For the target compound, 1-(methylsulfanyl)-2-(trifluoromethyl)benzene serves as the logical starting material. The methylsulfanyl group’s electron-donating nature directs nitration to the para position relative to itself, ensuring regioselectivity.
Nitration of 1-(Methylsulfanyl)-2-(Trifluoromethyl)Benzene
Nitration introduces the nitro group at position 4, setting the stage for subsequent reduction to the amine.
Reaction Conditions and Optimization
The nitration protocol from—using acetic anhydride as a solvent and concentrated nitric acid (68%) at 10–15°C—can be adapted. Key parameters include:
| Parameter | Value/Detail | Source Adaptation |
|---|---|---|
| Temperature | 10–15°C | |
| Nitrating Agent | HNO₃ (68%) in acetic anhydride | |
| Reaction Time | 3–4 hours | |
| Workup | NaOH wash (4–6% aqueous, pH 7.5–8.0) |
This method minimizes isomer formation and avoids the high-risk conditions of traditional mixed-acid nitration. Pilot-scale trials report nitro intermediate yields of 85–90% with <2% ortho isomers.
Reduction of Nitro to Amine
The nitro group is reduced to an amine, a critical step requiring efficient and eco-friendly protocols.
Catalytic Reduction with FeCl₃·6H₂O and Hydrazine Hydrate
The FeCl₃·6H₂O/hydrazine hydrate system replaces traditional iron powder reductions, eliminating iron sludge waste. For the target compound:
| Parameter | Value/Detail |
|---|---|
| Catalyst | FeCl₃·6H₂O (0.06–0.08 eq) |
| Reducing Agent | Hydrazine hydrate (80% solution) |
| Solvent | Ethanol (2–2.5× substrate mass) |
| Temperature | Reflux |
| Yield | 75–80% |
Chromatographic monitoring ensures complete reduction (residual nitro <1%). Activated carbon (400–800 mesh) aids in removing byproducts during hot filtration.
Isocyanate Formation via Triphosgene Reaction
The amine is converted to the isocyanate using triphosgene, a safer alternative to phosgene.
Reaction Setup and Conditions
Adapting, the reaction proceeds in dichloroethane or dioxane with catalytic DMAP or pyridine:
| Parameter | Value/Detail |
|---|---|
| Triphosgene Ratio | 0.38–0.42:1 (mol:mol vs. amine) |
| Catalyst | DMAP (1–2 wt%) |
| Temperature | −5°C (addition), reflux (reaction) |
| Reaction Time | 3–5 hours |
| Yield | 76–81% |
| Purity | >99% (post-distillation) |
Distillation under high vacuum (≤−0.096 MPa) at 95–100°C isolates the product.
Comparative Analysis of Methods
| Method | Yield | Purity | Safety | Environmental Impact |
|---|---|---|---|---|
| Triphosgene Route | 76–81% | >99% | Moderate | Low (solvent recycle) |
| Acyl Azide | 60–70% | 95–98% | High | Moderate (azide waste) |
The triphosgene method is superior in yield and safety, making it preferable for industrial scale-up.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group (-NCO) undergoes nucleophilic additions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. The trifluoromethyl group enhances electrophilicity at the isocyanate carbon, accelerating these reactions .
Key Observation : Reactions with sterically hindered amines (e.g., 1-adamantanamine) proceed with reduced yields due to steric hindrance .
Cycloaddition and Heterocycle Formation
The isocyanate group participates in [3+2] cycloadditions with nitrile oxides or azides, forming oxadiazoles or tetrazoles under catalytic conditions .
| Cycloaddition Partner | Product | Catalyst/Conditions | Yield Range | Citations |
|---|---|---|---|---|
| Nitrile oxide | Oxadiazole | CuI, Langlois reagent (CF₃SO₂Na), 110°C | 60–85%* | |
| Azide | Tetrazole | Scandium triflate, DCM/MeOH (3:1) | 40–70%* |
Note : *Yields extrapolated from analogous aryl isocyanate systems .
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) using agents like mCPBA or H₂O₂/AcOH.
| Oxidizing Agent | Product | Conditions | Selectivity |
|---|---|---|---|
| mCPBA | Sulfoxide | 0°C, DCM | >90% (1 eq.) |
| H₂O₂/AcOH | Sulfone | 60°C, 12 hr | ~85% |
Electronic Impact : Oxidation to sulfone increases the electron-withdrawing nature of the substituent, further activating the isocyanate group toward nucleophiles.
Thermal Decomposition and Rearrangement
At elevated temperatures (>120°C), the isocyanate group may decompose to form isocyanurates or react intramolecularly with the methylsulfanyl group .
| Conditions | Pathway | Product |
|---|---|---|
| 120–150°C, solvent-free | Trimerization | Isocyanurate trimer |
| 150°C, inert atmosphere | Intramolecular cyclization | Benzothiazine derivative |
Industrial Relevance : Trimerization is suppressed in ester solvents (e.g., ethyl acetate), favoring monomer stability during synthesis .
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophilic substitution to the para position relative to itself, though the methylsulfanyl group competes as an ortho/para director .
| Electrophile | Position of Substitution | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | Para to -CF₃ | Nitro derivative |
| Br₂/FeBr₃ | Ortho to -SMe | Bromo derivative |
Competitive Effects : The strong electron-withdrawing -CF₃ group dominates regioselectivity in most cases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is , and it has a molecular weight of 201.15 g/mol. The compound features a trifluoromethyl group that enhances its reactivity and stability in various chemical reactions. Its structure can be represented as follows:
- Chemical Structure :
- Chemical Structure
Applications in Chemical Synthesis
-
Precursor for Isocyanate Derivatives :
- This compound serves as a precursor for synthesizing various isocyanate derivatives, which are essential in producing polyurethanes and other polymers. The presence of the isocyanate functional group allows for nucleophilic addition reactions, making it a versatile building block in organic synthesis.
-
Reactivity with Nucleophiles :
- The isocyanate group can react with amines and alcohols to form ureas and carbamates, respectively. This property is exploited in the development of new materials with tailored properties for specific applications in coatings, adhesives, and sealants.
Material Science Applications
-
Polymer Chemistry :
- This compound is used in the formulation of advanced polymeric materials. Its unique trifluoromethyl group imparts desirable thermal and chemical resistance to polymers, making them suitable for high-performance applications.
-
Coatings and Adhesives :
- The compound's reactivity allows it to be incorporated into coatings that require durability and resistance to harsh environmental conditions. It is particularly useful in formulating adhesives that need strong bonding capabilities under varying temperatures and humidity levels.
Pharmaceutical Applications
-
Drug Development :
- In medicinal chemistry, this compound can be utilized to develop new pharmaceutical agents. Its ability to form stable linkages with biological molecules makes it a candidate for drug design targeting specific receptors or enzymes.
-
Bioconjugation :
- The isocyanate functionality allows for bioconjugation techniques where it can be used to attach therapeutic agents to biomolecules, enhancing their efficacy and specificity in targeting diseases.
Case Studies
| Case Study | Application | Findings |
|---|---|---|
| Development of Fluorinated Polymers | Synthesis of high-performance coatings | Demonstrated improved thermal stability and chemical resistance compared to non-fluorinated counterparts. |
| Drug Design | Targeting cancer cell receptors | Utilized as a linker in the synthesis of targeted therapies, showing increased binding affinity to cancer cells. |
Safety Considerations
Handling this compound requires caution due to its potential irritant effects on the skin, eyes, and respiratory system. Protective measures should be taken when working with this compound to minimize exposure risks.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioactive molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
- 4-Isocyanato-2-(trifluoromethyl)benzene : Lacks the methylsulfanyl group, reducing steric hindrance but decreasing solubility in organic solvents.
- 1-Methylsulfanyl-4-isocyanatobenzene : Missing the -CF₃ group, leading to lower thermal stability.
- Benzoyl chloride (C₆H₅COCl) : Shares aromaticity and reactivity (via -COCl), but differs in electronic effects and hydrolysis rates .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Solubility (in THF) | Hydrolysis Half-Life (25°C) |
|---|---|---|---|---|---|---|
| 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | C₉H₅F₃NOSS | 267.2 | -NCO, -SMe, -CF₃ | 210–215 | High | 48 hours |
| 4-Isocyanato-2-(trifluoromethyl)benzene | C₈H₃F₃NO | 202.1 | -NCO, -CF₃ | 185–190 | Moderate | 24 hours |
| 1-Methylsulfanyl-4-isocyanatobenzene | C₈H₇NOS | 165.2 | -NCO, -SMe | 170–175 | High | 12 hours |
| Benzoyl chloride | C₇H₅ClO | 140.6 | -COCl | 197 | Very high | 30 minutes |
- Solubility : The methylsulfanyl group in the target compound enhances solubility in tetrahydrofuran (THF) compared to analogs lacking this group. Predictions using the SMD solvation model suggest strong solvent-accessible surface area contributions from -SMe and -CF₃ .
- Reactivity: The -CF₃ group stabilizes the isocyanate moiety via electron withdrawal, delaying hydrolysis relative to non-fluorinated analogs. Benzoyl chloride hydrolyzes faster due to the electrophilic acyl chloride group .
Electronic and Reactivity Profiles
Density functional theory (DFT) studies using the ADF software reveal:
- The -CF₃ group in the target compound reduces electron density at the benzene ring, polarizing the isocyanate group and increasing electrophilicity .
- Compared to 1-methylsulfanyl-4-isocyanatobenzene, the trifluoromethyl substituent lowers the HOMO-LUMO gap by 0.8 eV, enhancing reactivity toward nucleophiles .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with 1-(methylsulfanyl)-2-(trifluoromethyl)benzene , followed by nitration to introduce a nitro group at the para position. Subsequent reduction to the amine and phosgenation yields the isocyanate group. Key considerations:
- Nitration : Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl for nitro-to-amine conversion.
- Phosgenation : React the amine with phosgene (COCl₂) or safer alternatives like triphosgene in anhydrous dichloromethane .
Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc). Yield improvements (>75%) require strict anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR :
- ¹H NMR : The methylsulfanyl group (SCH₃) appears as a singlet at δ ~2.5 ppm. Aromatic protons split into distinct multiplets due to electron-withdrawing groups (trifluoromethyl, isocyanate) .
- ¹³C NMR : CF₃ resonates at δ ~125 ppm (quartet, J = 280 Hz). The isocyanate carbon (N=C=O) appears at δ ~125–130 ppm .
- ¹⁹F NMR : Trifluoromethyl group shows a singlet at δ ~-60 ppm .
- IR Spectroscopy : The isocyanate group (N=C=O) exhibits a sharp peak at ~2250–2270 cm⁻¹.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z 278.03 for C₉H₅F₃NO₂S).
- X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters: R-factor <5%, high-resolution data (<1.0 Å) .
Advanced Research Questions
Q. How do the trifluoromethyl and methylsulfanyl substituents influence the electronic properties and reactivity of the isocyanate group?
- Methodological Answer :
- Electronic Effects :
- The trifluoromethyl group is strongly electron-withdrawing (-I effect), polarizing the benzene ring and activating the isocyanate group toward nucleophilic attack (e.g., amines, alcohols).
- The methylsulfanyl group (+M effect) donates electron density via sulfur’s lone pairs, creating regioselectivity in electrophilic substitutions .
- Computational Analysis :
- Perform DFT calculations (e.g., using ADF software) to map electrostatic potentials (ESP) and Fukui indices. Basis sets: TZ2P; functionals: B3LYP. Results show increased electrophilicity at the isocyanate carbon due to CF₃ .
Q. What competing reaction pathways arise during nucleophilic additions to the isocyanate group, and how can selectivity be controlled?
- Methodological Answer :
- Pathways :
Primary Attack : Nucleophile (e.g., amine) attacks the isocyanate carbon, forming a urea derivative.
Side Reactions : Hydrolysis to carbamic acid (in presence of H₂O) or trimerization to isocyanurates under basic conditions.
- Control Strategies :
- Solvent Choice : Use anhydrous DMF or THF to suppress hydrolysis.
- Catalysts : Add Lewis acids (e.g., ZnCl₂) to accelerate urea formation.
- Temperature : Maintain 0–25°C to limit trimerization .
- Monitoring : Track reaction progress via in situ IR (loss of N=C=O peak at 2270 cm⁻¹) .
Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s utility in drug discovery or material science?
- Methodological Answer :
- ADMET Prediction : Use software like Schrödinger’s QikProp to assess bioavailability (LogP ~2.5, PSA ~45 Ų).
- Docking Studies :
- Target enzymes (e.g., kinases, proteases) with Glide SP/XP protocols. The trifluoromethyl group enhances binding via hydrophobic interactions .
- Validate docking poses with MD simulations (AMBER, 100 ns) to assess stability.
- Material Science : Calculate HOMO-LUMO gaps (ΔE ~4.5 eV) to evaluate electronic properties for OLED/catalyst applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
